molecular formula C15H26N2O2 B1385333 N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine CAS No. 1226362-84-0

N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine

Cat. No.: B1385333
CAS No.: 1226362-84-0
M. Wt: 266.38 g/mol
InChI Key: FHGJSDJNYYJZHA-UHFFFAOYSA-N
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Description

Historical Development and Discovery Context

The development of N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine emerged from the pharmaceutical industry's need for efficient synthetic intermediates in the production of advanced therapeutic agents. Patent literature reveals that compounds of this structural class gained prominence through their application in the synthesis of carvedilol and tamsulosin, two significant cardiovascular pharmaceuticals. The compound's discovery context relates directly to the development of 2-(2-alkoxy phenoxy) ethylamine intermediates, which serve as essential building blocks in pharmaceutical manufacturing processes.

Historical patent documentation from 2008 indicates that the synthetic approach to related 2-(2-methoxyphenoxy) ethylamine derivatives involved multi-step processes designed to overcome the limitations of earlier synthetic routes. These earlier methods employed hazardous reagents such as hydrazine hydrate and lithium aluminum hydride, prompting the development of safer, more commercially viable synthetic pathways. The evolution of synthetic methodologies for this compound class reflects broader trends in pharmaceutical chemistry toward more efficient and environmentally conscious manufacturing processes.

The compound's development trajectory parallels the advancement of ethylenediamine chemistry, which has its roots in industrial applications dating back to the early 20th century. Ethylenediamine itself has been produced industrially since approximately 1998, with annual production volumes reaching approximately 500,000 tonnes. The functionalization of the basic ethylenediamine scaffold to create specialized derivatives like this compound represents a sophisticated evolution of this fundamental chemical platform.

Research applications of this compound have expanded beyond its original pharmaceutical intermediate role to encompass broader scientific investigations in chemistry and biology. Contemporary applications include its use as a reagent in organic synthesis and as a building block for the synthesis of more complex molecular architectures. The compound's utility in biochemical studies has been documented, particularly in investigations of its interactions with biological molecules and potential effects on cellular processes.

Chemical Nomenclature and Classification Systems

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for disubstituted ethylenediamine derivatives. The compound is officially designated with the Chemical Abstracts Service registry number 1226362-84-0, providing a unique identifier within chemical databases and regulatory systems. Alternative nomenclature systems recognize this compound as N',N'-diethyl-N-[2-(2-methoxyphenoxy)ethyl]ethane-1,2-diamine, reflecting different conventions for position numbering within the ethylenediamine framework.

The compound's classification within chemical taxonomy systems places it among the diazaalkane family, specifically as a member of substituted ethylenediamine derivatives. This classification acknowledges the presence of two nitrogen atoms separated by an ethylene bridge, with specific substitution patterns that define its unique chemical identity. The phenoxyethyl substituent introduces aromatic character to the molecule, while the diethylamino group contributes to its basic properties and coordination potential.

Structural classification systems categorize this compound as a bifunctional amine with both primary and tertiary nitrogen centers. The primary amine nitrogen bears the phenoxyethyl substituent, while the tertiary nitrogen features two ethyl groups. This substitution pattern creates distinct chemical environments for each nitrogen atom, influencing the compound's reactivity profile and coordination behavior. The methoxyphenoxy moiety introduces both electron-donating methoxy functionality and aromatic ether linkages, adding complexity to the molecular electronic structure.

Chemical Identifier Value
Molecular Formula C15H26N2O2
Molecular Weight 266.38 g/mol
Chemical Abstracts Service Number 1226362-84-0
International Union of Pure and Applied Chemistry Name N',N'-diethyl-N-[2-(2-methoxyphenoxy)ethyl]ethane-1,2-diamine

The compound's position within established chemical classification frameworks reflects its hybrid nature, combining elements of aliphatic diamine chemistry with aromatic ether functionality. This structural complexity requires careful consideration of multiple chemical properties when predicting reactivity patterns and synthetic utility. The presence of multiple functional groups necessitates sophisticated analytical approaches for characterization and purity assessment in research and industrial applications.

Structural Significance in Ethanediamine Chemistry

The structural architecture of this compound represents a sophisticated elaboration of the fundamental ethylenediamine scaffold. Ethylenediamine, with its simple two-carbon bridge connecting two primary amine groups, serves as a foundational structure in coordination chemistry and industrial applications. The disubstitution pattern in this compound transforms this basic framework into a highly specialized molecular architecture with distinct chemical properties.

The incorporation of diethyl substitution on one nitrogen atom fundamentally alters the electronic and steric properties of that amine center. Unlike the parent ethylenediamine, which features equivalent primary amine groups, this compound exhibits asymmetric substitution that creates chemically distinct nitrogen environments. The tertiary amine character of the diethyl-substituted nitrogen reduces its hydrogen bonding capability while enhancing its electron-donating properties through the inductive effects of the ethyl groups.

The phenoxyethyl substituent on the remaining nitrogen introduces aromatic character and extends the molecular framework significantly beyond the compact ethylenediamine core. This substitution creates a flexible linker between the diamine functionality and the aromatic system, allowing for conformational flexibility that may be crucial for biological activity and synthetic utility. The two-carbon ethyl bridge provides sufficient conformational freedom while maintaining connectivity between the amine and aromatic components.

Structural analysis reveals that the methoxy group on the phenyl ring occupies the ortho position relative to the ether oxygen, creating a specific electronic environment that influences both the aromatic ring's reactivity and the overall molecular properties. This substitution pattern is particularly significant in pharmaceutical applications, where the precise positioning of electron-donating groups can dramatically affect biological activity and selectivity profiles.

The overall molecular geometry of this compound reflects the interplay between the flexible aliphatic components and the rigid aromatic system. The ethylenediamine backbone maintains its characteristic gauche conformation preference, while the phenoxyethyl chain introduces additional conformational degrees of freedom. This structural complexity enables the molecule to adopt multiple conformational states, potentially contributing to its versatility as a synthetic intermediate and its ability to interact with diverse molecular targets.

Position within Disubstituted Diamine Compound Classes

This compound occupies a distinctive position within the broader classification of disubstituted diamine compounds. Comparative analysis with related structures reveals the unique characteristics that distinguish this compound from other members of the ethylenediamine derivative family. The asymmetric substitution pattern, combining tertiary amine functionality with primary amine substitution, represents a less common architectural motif compared to symmetric disubstitution patterns typically observed in this compound class.

Analysis of related diethyl-substituted ethylenediamines provides important context for understanding the structural significance of this compound. N,N-diethylethylenediamine, bearing diethyl substitution on only one nitrogen atom, shares the tertiary amine character but lacks the extended aromatic substitution found in this compound. This comparison highlights the unique contribution of the phenoxyethyl substituent to the overall molecular properties and potential applications.

The compound's position relative to other pharmaceutical intermediates in the 2-(2-alkoxyphenoxy)ethylamine family reveals its specialized role in synthetic chemistry. While maintaining the essential structural features required for pharmaceutical applications, the diethylamino functionality introduces additional complexity that may enhance selectivity or modify pharmacological properties in downstream synthetic applications. This structural elaboration distinguishes it from simpler 2-(2-methoxyphenoxy)ethylamine derivatives that lack the diethyl substitution.

Compound Class Substitution Pattern Molecular Complexity Primary Applications
Simple Ethylenediamines Symmetric alkyl substitution Low Industrial catalysis
Asymmetric Diethyl Derivatives Single tertiary amine center Medium Synthetic intermediates
Phenoxyethyl-Substituted Derivatives Extended aromatic substitution High Pharmaceutical synthesis

Structural comparison with other disubstituted ethylenediamine derivatives reveals the progressive increase in molecular complexity and functional group diversity. Compounds such as N,N'-diethylethylenediamine represent intermediate complexity levels, while this compound exemplifies the higher end of structural sophistication within this compound family. The presence of multiple functional groups, including tertiary amine, primary amine, aromatic ether, and methoxy functionalities, creates a multifaceted molecular platform suitable for diverse chemical transformations.

The compound's classification within specialized pharmaceutical intermediate categories reflects its tailored design for specific synthetic applications. Unlike general-purpose diamine reagents, this compound exhibits structural features optimized for particular transformation pathways and molecular recognition events. The careful balance between functional group diversity and synthetic accessibility positions it as a valuable tool in advanced organic synthesis and pharmaceutical development programs.

Properties

IUPAC Name

N',N'-diethyl-N-[2-(2-methoxyphenoxy)ethyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O2/c1-4-17(5-2)12-10-16-11-13-19-15-9-7-6-8-14(15)18-3/h6-9,16H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGJSDJNYYJZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNCCOC1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Studies

N1,N1-Diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine is primarily used in pharmacological research. Its structural characteristics suggest potential interactions with biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant properties. A study focused on derivatives of ethylenediamine found that modifications could enhance serotonin reuptake inhibition, a mechanism associated with antidepressant effects.

Biochemical Research

This compound is employed in biochemical assays to explore enzyme interactions and receptor binding. Its unique structure allows researchers to investigate its role as a potential inhibitor or modulator of specific biochemical pathways.

Compound NameStructure TypeActivityReference
This compoundEthylenediamine DerivativePotential Antidepressant
Similar Compound AEthylenediamine DerivativeSerotonin Reuptake Inhibitor
Similar Compound BPhenyl EthanolamineAntioxidant Activity

Synthetic Chemistry

The compound serves as an intermediate in synthetic pathways for more complex molecules in medicinal chemistry. Its ability to undergo various reactions makes it a valuable building block for synthesizing pharmaceutical agents.

Case Study: Synthesis of Novel Anticancer Agents

A research group utilized this compound as a precursor for synthesizing novel anticancer agents. The study demonstrated that modifications to the phenoxy group could enhance cytotoxicity against cancer cell lines.

Toxicological Assessments

Understanding the safety profile of chemical compounds is crucial in research. This compound has been subjected to toxicological assessments to evaluate its potential risks in biological systems.

Findings from Toxicological Studies

Toxicology studies indicate that while the compound shows promise in therapeutic applications, it also exhibits dose-dependent toxicity, necessitating further investigation into its safety margins.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their substituent variations:

Compound Name Substituents (N1/N2) Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound N1: Diethyl; N2: 2-(2-methoxyphenoxy)ethyl ~310.4* Potential biological activity -
N1,N1-Dimethyl-1-phenyl-1,2-ethanediamine N1: Dimethyl; N2: Phenyl 178.3 Intermediate in organic synthesis
ALM-802 (Antiarrhythmic Agent) N1/N2: Trimethoxybenzyl groups ~494.0 Cardioprotective, antiarrhythmic
N1,N2-Diphenylethane-1,2-diamine N1/N2: Phenyl 240.3 Material science applications
N1-(4-Methoxyphenyl)ethane-1,2-diamine N1: 4-Methoxyphenyl; N2: H 180.2 Precursor for imidazoline derivatives

*Estimated based on analogous structures.

Key Observations:
  • Diethyl vs.
  • Methoxyphenoxy vs. Methoxyphenyl: The 2-methoxyphenoxyethyl group introduces an ether linkage and extended alkyl chain, increasing steric bulk and hydrogen-bonding capacity relative to simpler methoxyphenyl derivatives (e.g., ). This could modulate receptor binding kinetics or solubility.
  • Antiarrhythmic Activity: ALM-802, a trimethoxy-substituted analog, demonstrates pronounced cardioprotective effects, suggesting that methoxy groups at specific positions are critical for targeting ion channels or adrenergic receptors . The target compound’s single methoxy group may offer a balance between activity and metabolic stability.

Physicochemical Properties

  • Solubility: The diethyl and methoxyphenoxy groups likely render the compound more lipophilic than ALM-802 or N1-(4-methoxyphenyl)ethane-1,2-diamine, favoring organic solvents (e.g., MeCN, THF) .
  • Synthetic Complexity : The synthesis of the target compound may require multi-step reactions, similar to ALM-802’s preparation, which involves sequential amination and purification steps .

Biological Activity

N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine is a synthetic compound with significant potential in various biological applications. Its structure features a diethylamine group and a methoxyphenoxy moiety, which contribute to its unique biological activity. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H26N2O2
  • Molecular Weight : 266.38 g/mol
  • IUPAC Name : N',N'-diethyl-N-[2-(2-methoxyphenoxy)ethyl]ethane-1,2-diamine
  • Canonical SMILES : CCN(CC)CCNCCOC1=CC=CC=C1OC
PropertyValue
Molecular FormulaC15H26N2O2
Molecular Weight266.38 g/mol
IUPAC NameN',N'-diethyl-N-[2-(2-methoxyphenoxy)ethyl]ethane-1,2-diamine
Canonical SMILESCCN(CC)CCNCCOC1=CC=CC=C1OC

The biological activity of this compound involves its interaction with various molecular targets within biological systems. The compound is believed to modulate the activity of specific enzymes and receptors, influencing cellular processes such as signaling pathways and metabolic functions.

Research indicates that this compound may inhibit mast cell degranulation, which is crucial in allergic responses and inflammation. In vitro studies have shown that it can significantly reduce the release of histamine and β-hexosaminidase from mast cells, suggesting its potential as an anti-allergic agent .

In Vitro Studies

In a study published in 2019, a series of ethylenediamine derivatives were synthesized and tested for their biological activities. Among these, this compound exhibited notable inhibitory effects on mast cell degranulation with an IC50 value of 0.0106 ± 0.001 μmol/L for histamine release .

In Vivo Studies

In vivo experiments demonstrated that this compound could protect against histamine-induced bronchospasm by maintaining a protective effect of approximately 79.74% in animal models. This highlights its potential therapeutic applications in treating allergic reactions and asthma .

Comparison with Similar Compounds

The biological activity of this compound can be compared with other similar ethylenediamine derivatives:

Compound NameIC50 (Histamine Release)
N1,N1-diethyl-N2-[2-(3-methoxyphenoxy)ethyl]-1,2-ethanediamineTBD
N1,N1-diethyl-N2-[2-(4-methoxyphenoxy)ethyl]-1,2-ethanediamineTBD
This compound 0.019 ± 0.005 μmol/L

Applications in Medicine and Industry

The potential therapeutic applications of this compound extend to various fields:

  • Pharmaceutical Development : As a precursor for developing new anti-allergic medications.
  • Biochemical Research : Used to study interactions with biological molecules.
  • Specialty Chemicals Production : Employed in synthesizing materials with specific properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine in laboratory settings?

  • Methodology :

  • Reduction Reactions : Use boron-based reducing agents (e.g., BH3-THF) for selective amine formation, as demonstrated in analogous syntheses of ethanediamine derivatives .
  • Solvent Selection : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmospheres minimizes side reactions .
  • Purification : Post-reaction, employ solvent evaporation followed by washing with saturated bicarbonate solutions and recrystallization to isolate the product .
    • Key Data :
ParameterValue/ExampleReference
Reaction Time2–4 hours (reflux)
Yield Optimization70–90% (via controlled stoichiometry)

Q. How can researchers confirm the molecular structure of this compound using spectroscopic techniques?

  • NMR Analysis :

  • 1H NMR : Identify ethyl groups (δ 1.0–1.5 ppm, triplets) and methoxyphenoxy protons (δ 6.5–7.5 ppm, multiplet) .
  • 13C NMR : Confirm carbonyl absence (no peaks >170 ppm) and methoxy carbons (δ 55–60 ppm) .
    • IR Spectroscopy : Detect N-H stretching (3200–3400 cm⁻¹) and ether C-O bonds (1200–1250 cm⁻¹) .
    • Mass Spectrometry : Use high-resolution MS (HRMS) to validate molecular weight (e.g., C16H26N2O2: calc. 278.20, obs. 278.21) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine
Reactant of Route 2
Reactant of Route 2
N1,N1-diethyl-N2-[2-(2-methoxyphenoxy)ethyl]-1,2-ethanediamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.